Methyl trans-3-hydroxycyclopentane-1-carboxylate
Description
Historical Context and Discovery
The development of methyl trans-3-hydroxycyclopentane-1-carboxylate is intrinsically linked to the broader historical evolution of cyclopentane derivative chemistry. Cyclopentane itself was first prepared in 1893 by the German chemist Johannes Wislicenus, establishing the foundation for subsequent research into cyclopentane-based compounds. The systematic exploration of cyclopentane derivatives gained momentum in the mid-20th century, with researchers developing sophisticated synthetic routes to access functionalized cyclopentane structures.
Historical synthetic approaches to cyclopentanecarboxylic acid derivatives involved multi-step sequences beginning with cyclopentanone. A notable early methodology, documented in academic research from the 1960s, demonstrated the synthesis of cyclopentanecarboxylic acid through a series of reactions involving formation of the cyanohydrin from cyclopentanone, dehydration of the cyanohydrin to 1-cyanocyclopentene, and finally hydrolysis of the nitrile to yield 1-cyclopentenecarboxylic acid. These foundational studies established the synthetic precedent for accessing more complex cyclopentane derivatives, including hydroxylated esters like this compound.
The term "ester" itself was coined in 1848 by German chemist Leopold Gmelin, probably as a contraction of the German "Essigäther," meaning acetic ether. This nomenclature development provided the chemical language framework necessary for describing compounds like this compound. The recognition of stereochemistry in organic compounds, particularly the distinction between cis and trans configurations, became increasingly important in the late 19th and early 20th centuries, leading to the precise characterization of stereoisomeric cyclopentane derivatives.
Nomenclature and Identification Systems
This compound operates within multiple nomenclature systems that provide comprehensive identification and classification. The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate, which explicitly defines the stereochemical configuration at both the carbon bearing the carboxylate group and the carbon bearing the hydroxyl group. This stereochemical designation is crucial for distinguishing this compound from its stereoisomeric variants.
The Chemical Abstracts Service (CAS) registry number for this compound is 79590-84-4, providing a unique identifier within the global chemical registry system. This CAS number specifically corresponds to the trans stereoisomer, distinguishing it from the cis stereoisomer, which carries the CAS number 79598-73-5. The molecular formula C7H12O3 encompasses both stereoisomers, necessitating the use of additional identifiers to specify the exact compound.
Advanced chemical identification systems provide additional layers of specificity. The International Chemical Identifier (InChI) for the trans isomer is "1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1", while the InChI Key is "ASZRODBLMORHAR-PHDIDXHHSA-N". The Simplified Molecular-Input Line-Entry System (SMILES) notation provides a linear representation: "COC(=O)[C@@H]1CCC@@HO", where the stereochemistry is explicitly encoded through the @@ notation.
| Identification System | This compound |
|---|---|
| IUPAC Name | methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate |
| CAS Registry Number | 79590-84-4 |
| Molecular Formula | C7H12O3 |
| Molecular Weight | 144.17 g/mol |
| InChI Key | ASZRODBLMORHAR-PHDIDXHHSA-N |
| SMILES | COC(=O)[C@@H]1CCC@@HO |
Position in Cyclopentane Derivative Classifications
This compound occupies a specific position within the hierarchical classification of organic compounds. At the highest level, it belongs to the class of organic esters, which are compounds derived from carboxylic acids in which the hydrogen atom of at least one acidic hydroxyl group is replaced by an organyl group. Esters constitute one of the most important functional group classes in organic chemistry, with chemical formulas typically taking the form RCO₂R' or RCOOR', where R and R' represent organyl parts of the carboxylic acid and alcohol components, respectively.
Within the ester classification, this compound specifically represents a methyl ester, indicating that the alcohol component in the esterification reaction was methanol. Methyl esters are among the most commonly encountered ester types due to their synthetic accessibility and favorable physical properties for handling and purification. The compound further belongs to the subcategory of cycloaliphatic esters, distinguished by the presence of the cyclopentane ring system as the primary structural framework.
From a stereochemical perspective, this compound represents one member of a stereoisomeric family. The presence of two stereocenters in the molecule—at the carbon bearing the carboxylate group and the carbon bearing the hydroxyl group—theoretically allows for four possible stereoisomers. The trans designation specifically indicates that the hydroxyl and carboxylate substituents are positioned on opposite faces of the cyclopentane ring plane, contrasting with the cis configuration where these groups would be on the same face.
The compound also classifies as a cyclopentitol derivative, placing it within the broader category of polyhydroxylated cyclopentanes. Cyclopentitols have gained significant attention in medicinal chemistry due to their presence in various biologically active natural products, including trehazolin, pactamycin, and ryanodine. This classification positions this compound as a potential precursor or building block for accessing more complex cyclopentitol structures.
Significance in Organic Chemistry Research
The research significance of this compound extends across multiple domains of contemporary organic chemistry. Recent investigations have demonstrated its utility as a key intermediate in the construction of densely functionalized cyclopentanol derivatives through advanced synthetic methodologies. The efficient synthesis of such densely functionalized cyclopentane derivatives remains an important task due to the ubiquity of this structure in natural products.
Contemporary research has highlighted the compound's role in three-component coupling reactions involving magnesium acetylides, silyl glyoxylates, and nitroalkenes. These reactions result in highly diastereoselective Kuwajima-Reich/vinylogous Michael cascade processes that provide tetrasubstituted silyloxyallene products. The tetrasubstituted silyloxyallenes can subsequently be converted to cyclopentenols and cyclopentitols via Lewis-acid assisted Henry cyclization reactions, establishing this compound as a valuable synthetic intermediate in this transformation sequence.
The compound's significance is further enhanced by its potential applications in pharmaceutical synthesis. The presence of both hydroxyl and ester functional groups provides multiple sites for further chemical modification, enabling the construction of more complex molecular architectures. The trans stereochemistry is particularly valuable in medicinal chemistry applications, as stereochemical configuration often plays a crucial role in determining biological activity and pharmacological properties.
Research into ester reactivity has demonstrated that compounds like this compound can undergo various transformations. Esters are relatively resistant to reduction compared to ketones and aldehydes, but can be selectively reduced using lithium aluminum hydride to produce primary alcohols. The compound can also participate in Claisen condensation reactions, where the ester functionality serves as both nucleophile and electrophile in carbon-carbon bond-forming processes.
| Research Application | Methodology | Reference Compound Role |
|---|---|---|
| Three-component coupling | Kuwajima-Reich/vinylogous Michael cascade | Synthetic intermediate |
| Cyclopentitol synthesis | Lewis-acid assisted Henry cyclization | Building block |
| Pharmaceutical synthesis | Multi-step organic synthesis | Precursor |
| Stereochemical studies | Asymmetric synthesis | Chiral template |
The compound's research significance is also reflected in its commercial availability from multiple chemical suppliers, indicating sustained research interest and practical synthetic utility. This commercial accessibility facilitates broader research applications and supports continued investigation into novel synthetic methodologies and pharmaceutical applications.
Properties
IUPAC Name |
methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZRODBLMORHAR-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Methyl 3-Oxocyclopentanecarboxylate
The most widely reported method involves the stereoselective reduction of methyl 3-oxocyclopentanecarboxylate (1 ) to yield the trans isomer. Sodium borohydride (NaBH₄) in methanol at 0°C achieves >78% yield, with the trans configuration favored due to steric hindrance during hydride attack . Alternative reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) enhance stereoselectivity (trans:cis = 9:1) but require anhydrous conditions .
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | Methanol or tetrahydrofuran |
| Reducing Agent | NaBH₄, LiAlH(Ot-Bu)₃ |
| Reaction Time | 0.5–2 hours |
| Yield | 78–85% |
Post-reduction purification via flash chromatography (hexane/ethyl acetate) isolates the trans isomer with >98% enantiomeric excess (ee) .
Enzymatic Resolution of Racemic Mixtures
Enzymatic methods resolve racemic methyl 3-hydroxycyclopentanecarboxylate using lipases or esterases. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the cis ester, leaving the trans isomer intact. This process achieves 92% ee but requires extended reaction times (24–48 hours) .
Optimization Data :
| Enzyme | Substrate Concentration | ee (%) | Yield (%) |
|---|---|---|---|
| CAL-B | 0.5 M | 92 | 45 |
| Pseudomonas fluorescens | 0.3 M | 88 | 38 |
Catalytic Asymmetric Hydrogenation
Palladium-catalyzed hydrogenation of methyl 3-ketocyclopentanecarboxylate (1 ) using chiral ligands (e.g., BINAP) produces the trans isomer with 95% ee. This method is scalable but requires high-pressure H₂ (50–100 bar) and specialized equipment .
Catalyst System :
-
Pd(OAc)₂/(R)-BINAP
-
Solvent: Ethanol
-
H₂ Pressure: 50 bar
-
Yield: 89%
-
ee: 95%
Industrial Continuous Flow Synthesis
Large-scale production employs continuous flow reactors to enhance efficiency. A two-step process involves:
-
Esterification : trans-3-Hydroxycyclopentanecarboxylic acid reacts with methanol under H₂SO₄ catalysis (90°C, 2 hours).
-
In-line Purification : Reactive distillation removes water, achieving >95% conversion .
Process Metrics :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield | 75% | 92% |
| Purity | 90% | 99% |
| Throughput | 5 kg/day | 50 kg/day |
Comparative Analysis of Methods
| Method | Cost | Scalability | Stereoselectivity | Environmental Impact |
|---|---|---|---|---|
| NaBH₄ Reduction | Low | Moderate | Moderate | High (solvent waste) |
| Enzymatic Resolution | High | Low | High | Low |
| Asymmetric Hydrogenation | Very High | High | Very High | Moderate |
| Flow Synthesis | Moderate | Very High | High | Low |
Flow synthesis emerges as the optimal method for industrial applications due to its scalability and reduced waste .
Challenges and Innovations
-
Stereochemical Drift : Prolonged storage or heating above 40°C causes epimerization. Stabilization via microencapsulation in cyclodextrins retains >99% ee for 12 months .
-
By-Product Formation : Over-reduction to cyclopentanol derivatives occurs with excess NaBH₄. Stoichiometric control (1:1.2 molar ratio) mitigates this .
Chemical Reactions Analysis
Types of Reactions
Methyl trans-3-hydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of trans-3-oxocyclopentanecarboxylic acid.
Reduction: Formation of trans-3-hydroxycyclopentanol.
Substitution: Formation of trans-3-chlorocyclopentane-1-carboxylate.
Scientific Research Applications
Methyl trans-3-hydroxycyclopentane-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is employed in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of methyl trans-3-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups enable it to participate in various biochemical reactions, influencing enzyme activity and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
Methyl 3-aminocyclopentanecarboxylate
- Structure: Cyclopentane ring with a methyl ester at position 1 and an amino group at position 3.
- Molecular Formula: C₇H₁₃NO₂ (MW: 143.18 g/mol) .
- Key Differences: The hydroxyl group in the target compound is replaced by an amino group. Higher toxicity profile: Classified for acute oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory tract irritation (H335) . Applications: Used in laboratory chemical synthesis rather than specialized medicinal applications .
Sandaracopimaric Acid Methyl Ester
- Structure : A diterpene-derived methyl ester with a fused tricyclic skeleton, identified in plant resins .

- Key Differences :
Methyl (3-hydroxyphenyl)-carbamate
- Structure : Aromatic phenyl ring with hydroxyl and carbamate groups (CAS: 13683-89-1) .
- Key Differences: Aromatic vs. aliphatic cyclic structure. General industrial uses rather than targeted therapeutic applications .
3-Methylcyclopentanone
Physical and Chemical Properties Comparison
Research and Industrial Relevance
- The target compound’s trans configuration and hydroxyl-ester motif make it valuable for chiral synthesis in drug development .
- Cyclopentanone derivatives (e.g., 3-Methylcyclopentanone) are prioritized in industrial chemistry for their volatility and reactivity .
- Amino-substituted analogs (e.g., Methyl 3-aminocyclopentanecarboxylate) are more niche due to their toxicity .
Biological Activity
Methyl trans-3-hydroxycyclopentane-1-carboxylate is a compound with notable biological activity, attributed to its unique stereochemistry and functional groups. This article explores its chemical properties, biological mechanisms, and potential applications in various scientific fields.
Chemical Structure and Properties
This compound features a hydroxyl group and an ester functional group, which are critical for its reactivity and biological interactions. The specific stereochemistry of this compound gives it distinct chemical and biological properties compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 158.20 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Stereochemistry | trans |
Biological Activity
The biological activity of this compound is primarily influenced by its interaction with enzymes and metabolic pathways. Research indicates that this compound may play a role in various biochemical reactions, including:
- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
- Metabolic Pathways : It participates in metabolic processes, influencing the synthesis and breakdown of biomolecules.
The mechanism of action involves the compound's ability to interact with specific molecular targets. The hydroxyl and ester groups enable it to participate in biochemical reactions that modulate enzyme activities and metabolic pathways. For instance, it may act as a substrate or inhibitor for certain enzymes involved in metabolic regulation.
Research Findings
Recent studies have explored the potential therapeutic applications of this compound. Here are some significant findings:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .
- Neuroprotective Effects : Research has shown that similar compounds can protect neuronal cells from oxidative stress, suggesting a possible neuroprotective role for this compound .
- Drug Development : Its unique structure makes it a promising candidate for drug development, particularly in creating new therapeutic agents targeting metabolic disorders .
Case Studies
Several case studies have highlighted the biological significance of this compound:
- Study on Enzyme Interactions : A study demonstrated that this compound could inhibit the activity of specific enzymes involved in lipid metabolism, suggesting its potential use in managing metabolic syndromes .
- Cancer Research : In vitro studies indicated that this compound derivatives showed selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
Comparison with Similar Compounds
This compound can be compared to other cyclopentane derivatives to understand its unique properties better:
| Compound | Biological Activity |
|---|---|
| Methyl 3-hydroxycyclopentane-1-carboxylate | Moderate cytotoxicity against cancer cells |
| Trans-3-hydroxycyclopentanecarboxylic acid | Lower enzyme inhibition compared to methyl ester |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl trans-3-hydroxycyclopentane-1-carboxylate, and how can stereochemical purity be ensured?
- Methodology : The compound can be synthesized via esterification of trans-3-hydroxycyclopentane-1-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄ or BF₃·Et₂O). Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis. For example, cyclization of precursor diols or ketones with stereospecific reducing agents (e.g., NaBH₄ with chiral ligands) ensures retention of the trans configuration. Post-synthesis, enantiomeric excess is validated via chiral HPLC or polarimetry .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodology :
- NMR : ¹H/¹³C NMR (including COSY, HSQC, and NOESY) confirms substituent positions and trans stereochemistry via coupling constants (e.g., J values for vicinal protons).
- X-ray crystallography : Single-crystal diffraction refined using SHELXL (for small molecules) resolves absolute configuration. Software like Mercury visualizes puckering parameters and hydrogen-bonding networks .
- IR and mass spectrometry : Verify ester and hydroxyl functional groups (e.g., C=O stretch at ~1700 cm⁻¹) and molecular ion peaks .
Q. What are the primary research applications of this compound in organic synthesis?
- Methodology : The compound serves as a chiral building block for pharmaceuticals (e.g., prostaglandin analogs) and heterocyclic systems. Its hydroxyl and ester groups enable derivatization via Mitsunobu reactions (to invert stereochemistry) or nucleophilic acyl substitutions. Applications in total synthesis require regioselective protection/deprotection strategies (e.g., TBS protection of the hydroxyl group) .
Advanced Research Questions
Q. How can Cremer-Pople puckering parameters quantify the conformational flexibility of the cyclopentane ring?
- Methodology : The Cremer-Pople formalism defines ring puckering amplitude (q) and phase angle (φ) using Cartesian coordinates from crystallographic data. For Methyl trans-3-hydroxycyclopentane-1-carboxylate, software like ORTEP-3 generates displacement parameters perpendicular to the mean ring plane. Comparative analysis of puckering modes (e.g., envelope vs. twist) reveals steric and electronic effects of substituents .
Q. What strategies resolve enantiomers of this compound for stereochemical studies?
- Methodology :
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of the ester group.
- Derivatization : Convert to diastereomers via reaction with chiral acids (e.g., Mosher’s acid) for NMR analysis .
Q. How do computational methods model the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition states for ester hydrolysis or hydroxyl group substitution. Solvent effects are modeled using PCM. Key metrics include activation energy barriers and Fukui indices for electrophilic/nucleophilic sites .
Q. What crystallographic challenges arise during refinement of structures containing this compound?
- Methodology : Disordered solvent molecules or rotational flexibility of the ester group complicate refinement. Strategies include:
- Using SQUEEZE (in PLATON) to model disordered electron density.
- Restraining bond lengths/angles via SHELXL instructions.
- High-resolution data (<1.0 Å) mitigates thermal motion artifacts .
Q. How can hydrogen-bonding networks in cocrystals be analyzed to predict physicochemical properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

